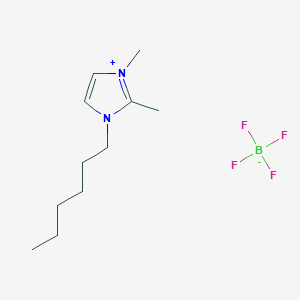

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

描述

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic compound with the molecular formula C11H21N2BF4 . It is often used in research and not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate consists of a hexyl group and two methyl groups attached to an imidazolium ring, along with a tetrafluoroborate anion .Chemical Reactions Analysis

While specific chemical reactions involving 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate are not mentioned in the search results, imidazolium-based ionic liquids are known to participate in various reactions. For example, they have been used in Negishi cross-coupling reactions and in hydrogenation reactions .Physical And Chemical Properties Analysis

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is a clear amber liquid . Its molecular weight is 268.104 g/mol . The density of this compound is 1.1233 .科学研究应用

Application in Green Chemistry

- Summary of the Application: This compound is used as a green solvent in the separation of endosulfan from water .

- Results or Outcomes: The use of this compound as a solvent allows for the efficient separation of endosulfan from water, contributing to environmental protection efforts .

Application in Biochemistry

- Summary of the Application: This compound can be used as a solvent when lipase needs to be recycled during lipase-catalyzed transesterification with vinyl acetate as acyl donor .

- Methods of Application: The compound forms a part of the solvent system in which the lipase-catalyzed reaction takes place. After the reaction, the lipase can be recovered from the solvent for reuse .

- Results or Outcomes: The use of this compound as a solvent allows for the efficient recycling of lipase, reducing the cost and environmental impact of the process .

Application in Electrochemistry

- Summary of the Application: This compound can be used as an electrolyte for high-voltage supercapacitors .

- Methods of Application: The compound is mixed with acetonitrile (ACN) under different concentrations to prepare the electrolyte. The physico-chemical properties such as density, viscosity, and electrical conductivity of the binary mixture system are measured .

- Results or Outcomes: When the concentration of the IL increased to 0.8 mol L −1, the maximum operative voltage increased to 5.9 V, and the specific capacitance achieves 142.6 F g −1. It shows the IL-based mixtures with excellent characteristics are applicable as high-voltage electrolytes for supercapacitors .

Application in Analytical Chemistry

- Summary of the Application: This compound can be used as a binder in the preparation of carbon paste electrode, applicable in the detection of adenosine-5′-triphosphate in injection samples .

- Methods of Application: The compound is mixed with carbon to prepare the carbon paste electrode. The electrode is then used in the detection of adenosine-5′-triphosphate .

- Results or Outcomes: The use of this compound as a binder allows for the efficient detection of adenosine-5′-triphosphate in injection samples .

Application in Drilling Fluids

- Summary of the Application: This compound can be used as a clathrate hydrate crystal inhibitor in drilling fluid .

- Methods of Application: The compound is mixed with the drilling fluid to prevent the formation of clathrate hydrate crystals, which can cause blockages in drilling operations .

- Results or Outcomes: The use of this compound as an inhibitor can improve the efficiency and safety of drilling operations by preventing blockages .

Application in Food and Cosmetic Analysis

- Summary of the Application: This compound can be used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics .

- Methods of Application: The compound is used to extract synthetic dyes from food and cosmetic samples. The extracted dyes are then analyzed to determine their concentration .

- Results or Outcomes: The use of this compound as a microextraction solvent allows for the efficient and accurate determination of synthetic dyes in food and cosmetic samples .

安全和危害

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BF4/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)5/h9-10H,4-8H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIESUHNZUBZXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370176 | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

CAS RN |

384347-21-1 | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

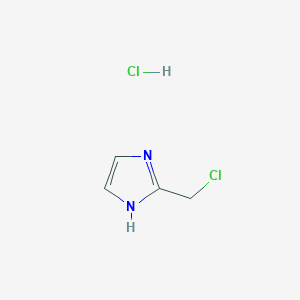

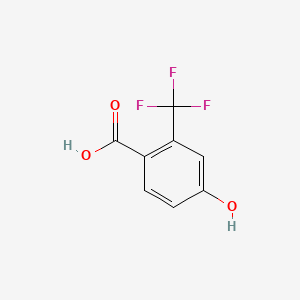

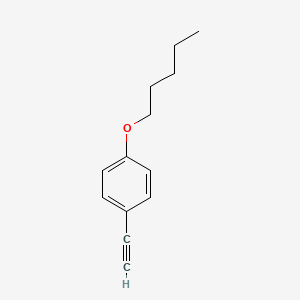

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)